2-(4-fluorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-22-11-15(16-3-2-10-24-16)21-17(22)8-9-20-18(23)12-25-14-6-4-13(19)5-7-14/h2-7,10-11H,8-9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPJEQKHFXBVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)COC2=CC=C(C=C2)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 348.4 g/mol. The structure features a 4-fluorophenoxy group and an imidazole moiety, which are known to enhance biological activity through various pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The imidazole ring is known for its ability to interact with various receptors, including GABA-A receptors, where it may act as a positive allosteric modulator (PAM) .
- Anti-Cancer Activity : Preliminary studies suggest that the compound exhibits anti-cancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, such as the MCF cell line, with IC50 values indicating significant cytotoxicity .
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. Specific IC50 values have been reported for COX-1 and COX-2 inhibition, suggesting its potential as an anti-inflammatory agent .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have highlighted the efficacy of this compound in various contexts:
- Cancer Research : In a study involving tumor-bearing mice, administration of the compound resulted in significant suppression of tumor growth compared to control groups, indicating its potential as an anti-cancer therapeutic .
- Neuropharmacology : Research has indicated that derivatives similar to this compound can enhance cognitive function by modulating neurotransmitter systems, particularly through GABAergic pathways .
- Inflammation Models : Experimental models assessing inflammation have shown that the compound effectively reduces inflammatory markers and symptoms when compared to standard treatments .
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Phenoxy Groups
- 2-(4-Chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide () Key Differences: Replaces the 4-fluorophenoxy group with 4-chlorophenoxy and substitutes the furan-imidazole with a benzimidazole-morpholine ethyl chain. The benzimidazole-morpholine system may enhance binding to targets like kinases or GPCRs . Molecular Weight: 431.88 g/mol (vs. ~370–380 g/mol estimated for the target compound).
- 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9, ) Key Differences: Features a thioether linkage instead of an oxygen-based acetamide bridge. The thiazole ring replaces the furan-imidazole system. The thioacetamide group may improve metabolic stability .
Analogues with Heterocyclic Modifications
- 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide () Key Differences: Replaces the imidazole-furan group with a benzimidazole-thioether moiety. Molecular Weight: 301.34 g/mol (lighter due to the absence of the ethyl linker and furan). Potential Applications: Benzimidazole derivatives are known for antimicrobial and anticancer activities, though this compound’s specific activity is undocumented .
- N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide () Key Differences: Incorporates a sulfinyl group and pyridyl ring, enhancing polarity and hydrogen-bonding capacity.
Chlorophenyl and Furan-Imidazole Derivatives
- 2-(2-Chlorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide () Key Differences: Substitutes 4-fluorophenoxy with 2-chlorophenyl, altering steric and electronic profiles. Molecular Weight: 343.8 g/mol (slightly lower than the target compound due to chloro vs. fluorophenoxy differences). Synthesis: Prepared via nucleophilic substitution, similar to methods in , highlighting scalable routes for such acetamide derivatives .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₉H₁₉FN₃O₃ (estimated) | ~370–380 | 4-Fluorophenoxy, furan-imidazole-ethyl |
| 2-(4-Chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide | C₂₂H₂₄ClN₅O₃ | 431.88 | 4-Chlorophenoxy, benzimidazole-morpholine |
| 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide | C₁₅H₁₂FN₃OS | 301.34 | Benzimidazole-thioether, 4-fluorophenyl |
| 2-(2-Chlorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide | C₁₈H₁₈ClN₃O₂ | 343.8 | 2-Chlorophenyl, furan-imidazole-ethyl |
Q & A
Q. What are the optimized synthetic routes for preparing 2-(4-fluorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves coupling a fluorophenoxy acetic acid derivative with an imidazole-containing amine. Key steps include:
- Coupling Reagents : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group, ensuring efficient amide bond formation .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 0–25°C minimize side reactions. Elevated temperatures (>50°C) may degrade sensitive functional groups like furan .
- Workup : Recrystallization in ethanol or methanol improves purity (>95%) .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the fluorophenyl and imidazole moieties. For example, imidazole protons typically resonate at δ 7.2–7.8 ppm in DMSO-d₆ .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity; retention time shifts indicate byproducts from incomplete coupling .
Q. How should researchers design preliminary biological activity assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize targets associated with imidazole derivatives (e.g., kinases, COX-1/2) based on structural analogs .
- Assay Conditions : Use cell-free enzymatic assays (e.g., fluorescence-based kinase inhibition) to minimize interference from furan metabolism .
- Controls : Include structurally similar analogs (e.g., 2-((5-(4-fluorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide) to establish baseline activity .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization and mechanistic studies?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers for key steps like amide coupling .
- Condition Screening : Apply machine learning to predict optimal solvent/catalyst combinations. For example, ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error .
- Mechanistic Insights : Molecular dynamics simulations reveal solvent effects on furan ring stability during synthesis .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Reanalyze batches using LC-MS to rule out impurities (e.g., oxidized furan byproducts) that may skew IC₅₀ values .
- Assay Standardization : Compare results under uniform conditions (pH, temperature). For example, COX-2 inhibition assays vary significantly with buffer composition .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis in cancer lines) .
Q. How do structural modifications influence activity and stability?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituent variations (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and compare activities. ’s table highlights enhanced stability via disulfide linkages in related compounds .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify vulnerable groups. For example, the furan ring may oxidize under acidic conditions, requiring protective groups during synthesis .
Q. What advanced techniques enable comparative studies with structural analogs?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to compare binding modes with analogs like N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide .
- Metabolomics : Use LC-MS/MS to track furan ring metabolism in hepatocyte models, contrasting with non-furan analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
